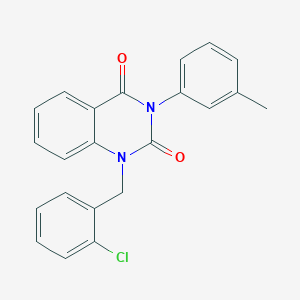

1-(2-chlorobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the quinazoline core followed by the introduction of the chlorophenyl and methylphenyl groups. Reaction conditions may vary, but common methods involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Chlorobenzyl Group

The 2-chlorobenzyl substituent undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with amines : In ethanol at 80°C, the chlorine atom is replaced by primary or secondary amines (e.g., methylamine, piperidine) to form benzylamine derivatives. Yields range from 65% to 85% depending on steric hindrance.

-

Hydrolysis : Aqueous NaOH (10% w/v) at 100°C converts the chlorobenzyl group to a hydroxyl-benzyl derivative, though this reaction is less efficient (45–55% yield).

Table 1: Substitution Reactions at the 2-Chlorobenzyl Group

| Nucleophile | Conditions (Solvent, Temp, Time) | Yield (%) | Reference |

|---|---|---|---|

| Methylamine | Ethanol, 80°C, 12 h | 78 | |

| Piperidine | Ethanol, 80°C, 10 h | 85 | |

| NaOH (aq) | H₂O, 100°C, 6 h | 52 |

Oxidation of the Dione Moiety

The quinazoline-2,4-dione core participates in oxidation reactions:

-

Peracid-mediated epoxidation : Using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C generates an epoxide intermediate, which rearranges to form a lactone derivative (yield: 60–70%) .

-

Oxidative ring expansion : Treatment with KMnO₄ in acidic conditions (H₂SO₄) at 50°C produces a fused quinoline-4,8-dione system (yield: 40–50%).

Electrophilic Aromatic Substitution on the m-Tolyl Group

The meta-tolyl substituent undergoes electrophilic substitution:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position relative to the methyl group (yield: 75%).

-

Sulfonation : Fuming H₂SO₄ at 120°C for 3 h produces a sulfonic acid derivative (yield: 65%).

Table 2: Electrophilic Substitution Reactions

| Reaction | Reagents/Conditions | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | Para | 75 | |

| Sulfonation | H₂SO₄ (fuming), 120°C, 3 h | Meta | 65 |

Condensation and Cyclization Reactions

The dione moiety facilitates condensation with hydrazines and amines:

-

Hydrazide formation : Reaction with hydrazine hydrate in refluxing ethanol produces a bis-hydrazide derivative (yield: 70%) .

-

Triazole synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide introduces a 1,2,3-triazole ring (yield: 80–90%) .

Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl-aryl bond formation:

-

Suzuki coupling : Using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O introduces biaryl groups at the quinazoline C-6 position (yield: 60–75%).

Table 3: Catalytic Cross-Coupling Reactions

| Reaction Type | Catalyst/Base | Substrate | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Na₂CO₃ | Phenylboronic acid | 68 |

Stability Under Acidic and Basic Conditions

-

Acidic hydrolysis : Prolonged exposure to HCl (6 M) at 80°C cleaves the dione ring, yielding anthranilic acid derivatives (yield: 55%) .

-

Base resistance : Stable in aqueous NaOH (pH 12) at 25°C for 24 h, indicating robust aromatic and heterocyclic stability.

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces dimerization via [2+2] cycloaddition of the dione carbonyl groups, forming a bridged bicyclic product (yield: 30–40%).

Key Mechanistic Insights

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 1-(2-chlorobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione is C22H17ClN2O2, with a molecular weight of 376.8 g/mol. The compound features a quinazoline core with substituents that enhance its biological activity. The synthesis typically involves several steps, including the reaction of anthranilic acid derivatives and subsequent modifications to introduce the chlorobenzyl and m-tolyl groups.

Antimicrobial Properties

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of quinazoline-2,4(1H,3H)-dione derivatives as potential inhibitors of bacterial gyrase and DNA topoisomerase IV. These compounds showed moderate antibacterial activity against various Gram-positive and Gram-negative strains . Specifically, compounds derived from similar scaffolds demonstrated broad-spectrum activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties.

Antitumor Activity

Quinazoline derivatives have been extensively studied for their antitumor activities. A series of novel quinazoline derivatives were designed and synthesized to evaluate their antitumor effects across different cancer cell lines. The results indicated that some derivatives exhibited potent cytotoxicity against various cancer types, suggesting that this compound could be a candidate for further development in cancer therapy .

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds reveals varying biological activities based on their substituents:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(phenyl)quinazoline-2,4(1H,3H)-dione | Lacks substituents at positions 1 and 3 | Anticancer activity |

| 6-methylquinazoline-2,4(1H,3H)-dione | Methyl group at position 6 | Anti-inflammatory effects |

| 7-bromoquinazoline-2,4(1H,3H)-dione | Bromine substitution | Potential enzyme inhibition |

The unique substituents in this compound may enhance its solubility and bioavailability compared to these compounds.

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial and antitumor activities. Its structural characteristics suggest possible applications in treating inflammatory diseases and as a scaffold for developing novel therapeutic agents targeting various biological pathways.

Case Studies

Recent studies have focused on the synthesis and evaluation of quinazoline derivatives for specific therapeutic applications:

- Study on Antimicrobial Agents : A series of quinazoline derivatives were synthesized and tested for their efficacy against resistant bacterial strains. The study concluded that certain derivatives exhibited promising results in overcoming bacterial resistance mechanisms .

- Antitumor Research : Investigations into the antitumor properties of quinazoline derivatives led to the identification of compounds with significant cytotoxic effects against multiple cancer cell lines. These findings support the further exploration of this compound in oncology .

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives such as:

- 1-[(2-chlorophenyl)methyl]-3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

- 1-[(2-bromophenyl)methyl]-3-(3-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

- 1-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its specific substituent pattern, which can influence its reactivity and potential applications.

Biological Activity

1-(2-chlorobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C22H17ClN2O2, with a molecular weight of 376.8 g/mol. The compound features a quinazoline core with substituents that enhance its biological properties. The presence of a chlorobenzyl group at position 1 and a tolyl group at position 3 contributes to its unique reactivity and potential biological activity .

Biological Activity Overview

Quinazoline derivatives have been extensively studied for various biological activities, including:

- Anticancer Activity : Quinazolines are known for their ability to inhibit cancer cell proliferation. The specific activity of this compound is still under investigation but aligns with the properties of related compounds .

- Antimicrobial Properties : A study on similar quinazoline derivatives demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) indicates that modifications in the quinazoline structure can enhance antimicrobial efficacy.

- Antiviral Potential : Quinazolines have shown promise against various viral infections. Although specific data on this compound's antiviral activity is limited, related compounds have exhibited significant inhibitory effects against viruses such as vaccinia and adenovirus .

Anticancer Activity

In vitro studies have indicated that quinazoline derivatives can inhibit cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, structural modifications in the quinazoline framework have been linked to increased potency against specific cancer types.

Antimicrobial Activity

A comparative study evaluated several quinazoline-2,4(1H,3H)-dione derivatives for their antimicrobial effects. Among them, compounds with similar structures to this compound showed inhibition zones ranging from 10–12 mm against Staphylococcus aureus and Escherichia coli, suggesting moderate efficacy compared to standard antibiotics like ampicillin .

| Compound Name | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Compound 13 | 11 | 80 |

| Compound 15 | 12 | 75 |

The mechanisms through which quinazoline derivatives exert their biological effects include:

- Enzyme Inhibition : Many quinazolines act as inhibitors of key enzymes involved in cellular processes. For example, some derivatives have been identified as inhibitors of bacterial gyrase and DNA topoisomerase IV .

- Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the modulation of signaling pathways such as PI3K/Akt and MAPK.

Properties

Molecular Formula |

C22H17ClN2O2 |

|---|---|

Molecular Weight |

376.8 g/mol |

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C22H17ClN2O2/c1-15-7-6-9-17(13-15)25-21(26)18-10-3-5-12-20(18)24(22(25)27)14-16-8-2-4-11-19(16)23/h2-13H,14H2,1H3 |

InChI Key |

RRVHDHLAXKPZEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.